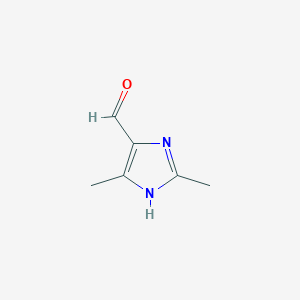

2,4-Diméthyl-1H-imidazole-5-carbaldéhyde

Vue d'ensemble

Description

2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is a solid substance and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles as key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles has been focused on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is represented by the InChI code: 1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3, (H,7,8) . This indicates that the molecule contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Analyse complète des applications du 2,4-Diméthyl-1H-imidazole-5-carbaldéhyde :

Synthèse de colorants de type donneur-Π-accepteur

Ce composé peut être utilisé dans la synthèse de nouveaux colorants de type donneur-Π-accepteur (D-Π-A), qui sont importants dans le développement de semi-conducteurs organiques et de matériaux photovoltaïques .

Préparation d'esters d'acide urocanique

Il sert de précurseur dans la préparation d'esters éthylique, n-dodécylique et n-hexadécylique de l'acide urocanique (acide 4-imidazoleacrylique), qui ont des applications en dermatologie et en protection UV .

Fabrication de chimiocapteurs

Le groupe aldéhyde de ce composé peut réagir avec divers réactifs pour former des chimiocapteurs colorimétriques, utiles pour la détection d'ions ou de molécules .

Activité antitumorale

Les dérivés de l'imidazole ont été évalués pour leur potentiel antitumoral contre différentes lignées de cellules cancéreuses, suggérant que ce composé pourrait également être exploré pour des applications similaires .

Techniques de synthèse avancées

Les progrès récents dans la synthèse des imidazoles mettent en évidence l'importance stratégique du développement de nouvelles méthodes pour la synthèse régiosélectivité d'imidazoles substitués, indiquant des applications potentielles de recherche dans ce domaine .

Recherche pharmaceutique

Compte tenu de la polyvalence des dérivés de l'imidazole en médecine, ce composé pourrait trouver des applications dans le développement de nouveaux produits pharmaceutiques .

Safety and Hazards

The safety information for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

While specific future directions for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde are not mentioned in the search results, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a diverse range of applications .

Mode of Action

It’s known that imidazole derivatives can undergo various chemical reactions, such as reductive amination in the presence of sodium borohydride to form secondary amines .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, analgesic , and antimicrobial potential .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Analyse Biochimique

Biochemical Properties

2,4-Dimethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other biologically active compounds. This compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of imidazole derivatives, which are essential in pharmaceutical and agrochemical applications . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, 2,4-Dimethyl-1H-imidazole-5-carbaldehyde can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, 2,4-Dimethyl-1H-imidazole-5-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, 2,4-Dimethyl-1H-imidazole-5-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. In vivo studies are necessary to fully understand the long-term impact of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde on cellular processes.

Dosage Effects in Animal Models

The effects of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

2,4-Dimethyl-1H-imidazole-5-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, the compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Propriétés

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFWADYNIVRMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527692 | |

| Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68282-52-0 | |

| Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)